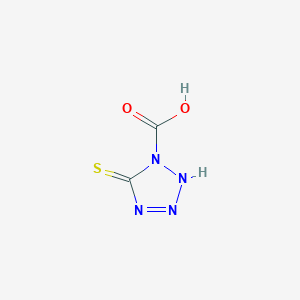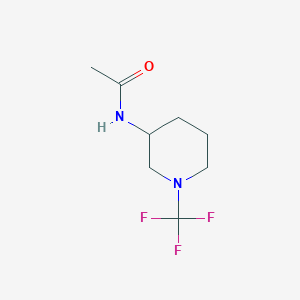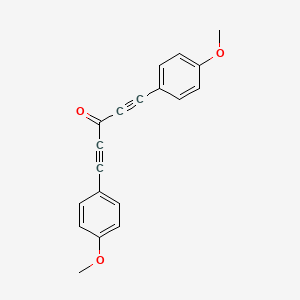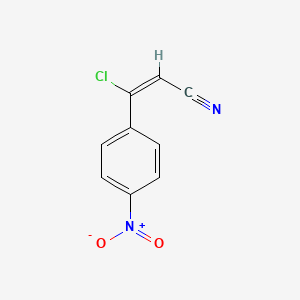
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and bases such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted acrylonitriles with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acrylonitrile moiety can form covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Chloro-3-(4-nitrophenyl)acrylonitrile: The geometric isomer of the compound with different spatial arrangement.
3-Bromo-3-(4-nitrophenyl)acrylonitrile: Similar structure with a bromo group instead of a chloro group.
3-Chloro-3-(4-methylphenyl)acrylonitrile: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of both chloro and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
126417-78-5 |
|---|---|
Formule moléculaire |
C9H5ClN2O2 |
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
(E)-3-chloro-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H/b9-5+ |
Clé InChI |
PWJDADFQYZTUAQ-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C\C#N)/Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
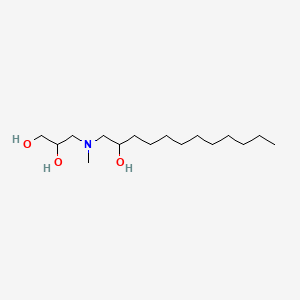
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
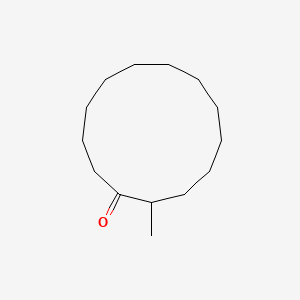

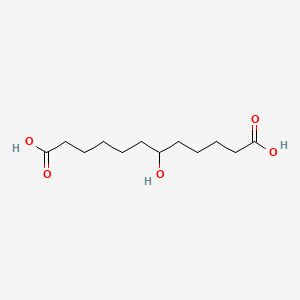
![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

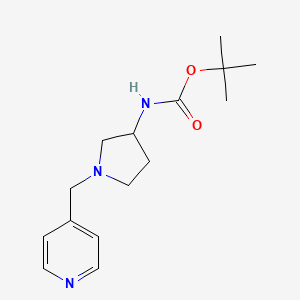
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
